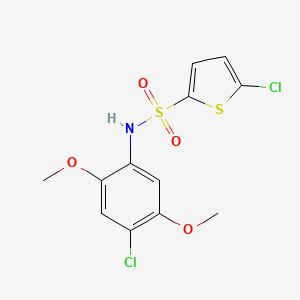
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-chloro-2,5-dimethoxyaniline under basic conditions to form the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,4-dimethoxyphenyl isocyanate: Shares the dimethoxyphenyl group but differs in its functional groups and reactivity.
4-chloro-2,5-dimethoxyphenethylamine: Similar aromatic structure but with different functional groups and applications.
Uniqueness
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide group and multiple chlorine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H11Cl2NO4S2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11Cl2NO4S2/c1-18-9-6-8(10(19-2)5-7(9)13)15-21(16,17)12-4-3-11(14)20-12/h3-6,15H,1-2H3 |
InChI Key |
WWWPDAKNBGXGKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


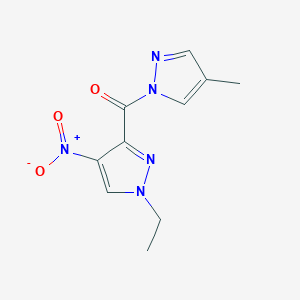
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B10966589.png)
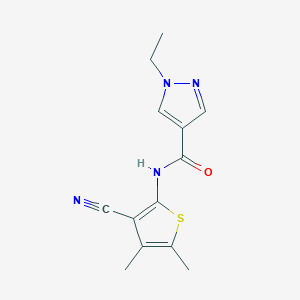
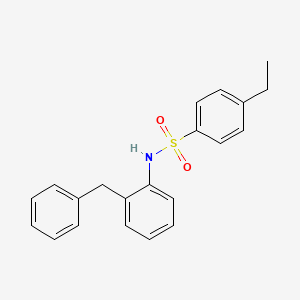
![3-methyl-4-(4-methylphenyl)-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B10966600.png)
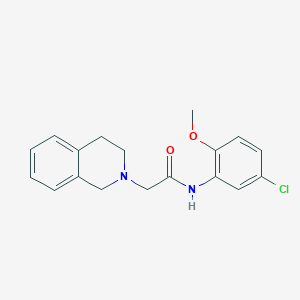
![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10966611.png)
![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
![3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10966619.png)
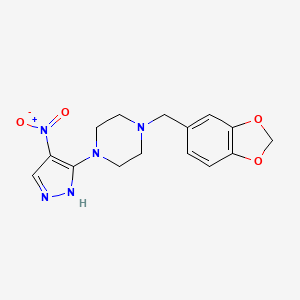
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
![7-[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10966629.png)
![N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
